![molecular formula C19H17NO4 B2900810 4-Benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylic acid CAS No. 1803582-42-4](/img/structure/B2900810.png)
4-Benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene-9-carboxylic acid” is a chemical compound with the CAS Number: 1803582-42-4 . It has a molecular weight of 323.35 . The IUPAC name for this compound is 2-benzyl-1,3-dioxo-1,2,3,3a,4,4a,5,5a,6,6a-decahydro-4,6-ethenocyclopropa [f]isoindole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H17NO4/c21-17-14-10-6-7-11 (13-12 (10)16 (13)19 (23)24)15 (14)18 (22)20 (17)8-9-4-2-1-3-5-9/h1-7,10-16H,8H2, (H,23,24) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is room temperature .Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit11β-HSD1 , an enzyme involved in cortisol metabolism .
Mode of Action
Based on its structural similarity to known11β-HSD1 inhibitors , it may interact with the enzyme’s active site, preventing it from converting cortisone to cortisol .
Biochemical Pathways
The inhibition of 11β-HSD1 affects the cortisol-cortisone shuttle , a key biochemical pathway in the regulation of glucocorticoid action. This can lead to changes in glucose metabolism, inflammation, and various other physiological processes .
Pharmacokinetics
Its molecular weight (323348) suggests it may have good oral bioavailability
Result of Action
The inhibition of 11β-HSD1 by this compound could potentially lead to a decrease in intracellular cortisol levels. This may have various effects, such as reducing inflammation and altering glucose metabolism .
properties
IUPAC Name |
4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-17-14-10-6-7-11(13-12(10)16(13)19(23)24)15(14)18(22)20(17)8-9-4-2-1-3-5-9/h1-7,10-16H,8H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDBNKAXVDIPMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C4C=CC(C3C2=O)C5C4C5C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.